molecular formula C25H20O11 B2635278 ethyl 3-[5-(methoxycarbonyl)furan-2-yl]-7-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-4-oxo-4H-chromene-2-carboxylate CAS No. 39232-63-8

ethyl 3-[5-(methoxycarbonyl)furan-2-yl]-7-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-4-oxo-4H-chromene-2-carboxylate

Cat. No. B2635278
CAS RN: 39232-63-8
M. Wt: 496.424
InChI Key: RYJXEZYFJKUGNI-UHFFFAOYSA-N
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Description

The compound contains several functional groups including ester groups (methoxycarbonyl), furan rings, and a chromene structure. Chromenes are a class of organic compounds with a fused ring system made up of a benzene ring and a heterocyclic pyran ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan rings and the chromene structure would contribute to the rigidity of the molecule, while the ester groups could participate in hydrogen bonding and other intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the ester groups in this compound suggests that it would have some degree of polarity and might be soluble in polar solvents. The multiple ring structures would likely contribute to a relatively high molecular weight .

Scientific Research Applications

One-Pot Multicomponent Synthesis
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was synthesized using a one-pot multicomponent reaction catalyzed by PTSA through the Biginelli reaction. The chemical structure was verified using various spectroscopic methods (Suwito et al., 2017).

Reaction Mechanisms and Structural Studies

Condensation and Esterification Processes
Studies show that condensation and esterification processes involving furan and chromene derivatives lead to various chromene derivatives. The esterification of certain chromene-acetic acids in the presence of methanol and TsOH yields specific esters. Oxidation of these compounds can result in the formation of products with dihydroquinoxaline fragments (Velikorodov et al., 2014).

One-Pot Synthesis Using Heterogeneous Catalysts
A facile and efficient one-pot synthesis of 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones has been developed. This synthesis avoids the use of expensive transition metals and eliminates the need for tedious intermediate purification. The wide functional group tolerance of this method suggests its applicability to various substrates, resulting in good to excellent yields (Zhang et al., 2018).

Photoluminescence and Cytotoxicity Studies

Photoluminescence of Ethyl Coumarin-3-carboxylate Derivatives
Ethyl coumarin-3-carboxylate and its derivatives have been synthesized and characterized, with their UV-vis spectra and photoluminescence investigated. Certain derivatives exhibit strong blue-violet emission under ultraviolet light excitation, indicating potential applications in photoluminescence (Song et al., 2014).

Cytotoxic Constituents from Clausena lansium
Research on Clausena lansium has identified new compounds with moderate to strong cytotoxic effects against various cancer cell lines. These findings suggest potential applications in cancer treatment (Jiang et al., 2014).

Future Directions

The study of organic compounds with complex structures like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical synthesis. Future research could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

ethyl 3-(5-methoxycarbonylfuran-2-yl)-7-[(5-methoxycarbonylfuran-2-yl)methoxy]-4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O11/c1-4-32-25(29)22-20(16-9-10-18(35-16)24(28)31-3)21(26)15-7-5-13(11-19(15)36-22)33-12-14-6-8-17(34-14)23(27)30-2/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJXEZYFJKUGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(O3)C(=O)OC)C4=CC=C(O4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-[5-(methoxycarbonyl)furan-2-yl]-7-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-4-oxo-4H-chromene-2-carboxylate

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